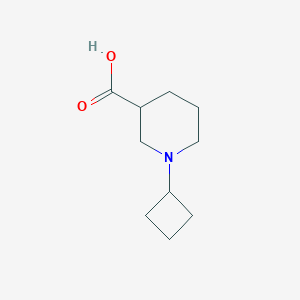![molecular formula C10H16N4O3 B1487966 1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267197-07-8](/img/structure/B1487966.png)
1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Application in Drug Development
Triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, are important intermediates in the synthesis of various drugs. The oriented synthesis method using phenyl acetylene as raw materials demonstrates the easy availability of starting materials, high stereoselectivity, and good overall yield, making these compounds valuable in drug synthesis processes (Da’an Liu et al., 2015).
Catalytic Applications
Compounds like 1,2,3-triazole derivatives are used in catalysis. For instance, the synthesis of C-carbamoyl-1,2,3-triazoles from alkyl bromide using a one-pot sequence under microwave irradiation demonstrates their role in efficient and convenient catalytic processes. This method provides excellent yields, highlighting the utility of these compounds in chemical synthesis (Dongsik Yang et al., 2010).
Antibacterial Activity
Certain triazole derivatives have been studied for their antibacterial activity. The synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its evaluation for antibacterial properties exemplify the potential use of these compounds in developing new antibacterial agents. This demonstrates the broader application of triazole derivatives in pharmaceutical research (M. Brahmayya et al., 2018).
Anticancer Activity
Additionally, triazole derivatives have been explored for their anticancer activities. Novel aziridine-1,2,3-triazole hybrid derivatives have shown efficiency against human leukemia and hepatoma cells, indicating the potential of these compounds in cancer therapy research (Hong-Ru Dong et al., 2017).
Propriétés
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-3-4-5-13(2)9(15)7-14-6-8(10(16)17)11-12-14/h6H,3-5,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFNHIUKLVMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
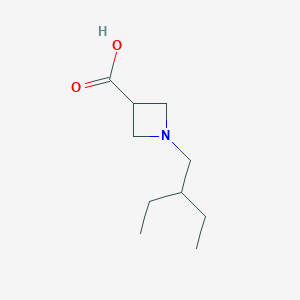
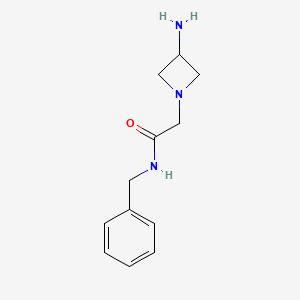
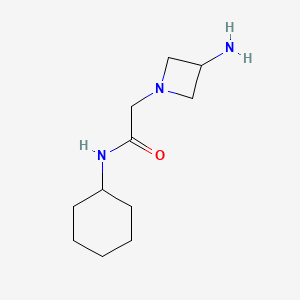
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
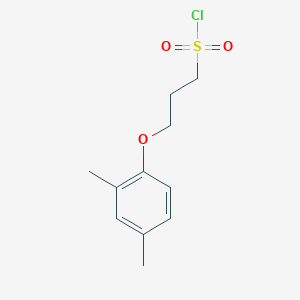
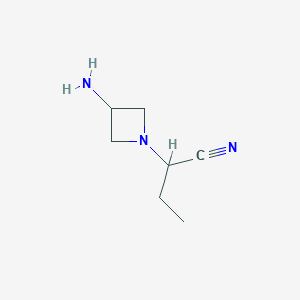
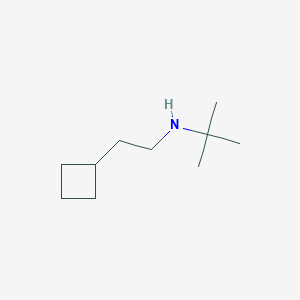
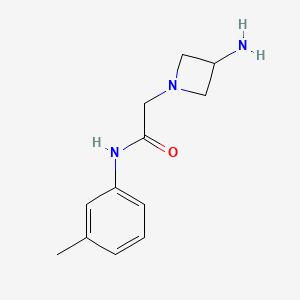
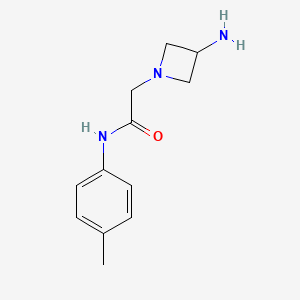
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
